General Synthetic Routes: Pyrazolo[3,4-d]pyrimidines are typically synthesized starting from pyrazole derivatives, which undergo cyclization reactions with various reagents like formamide, urea derivatives, or cyclic oxalyl compounds. [, , , , , , , , , , , ]
Functional Group Transformations: The pyrazolo[3,4-d]pyrimidine core can be further functionalized by introducing various substituents at different positions. Common reactions include nucleophilic substitution, alkylation, acylation, and condensation reactions. [, , , , , , , ]
Molecular Structure Analysis
Planar Core: The pyrazolo[3,4-d]pyrimidine ring system is generally planar. [, , ]
Substituent Effects: The conformation and intermolecular interactions of these derivatives are influenced by the nature and position of substituents on the core structure. [, , , , ]
X-ray Crystallography: Single-crystal X-ray diffraction analysis is often used to determine the three-dimensional structures of these compounds. [, ]
Mechanism of Action
Kinase Inhibition: Many pyrazolo[3,4-d]pyrimidine derivatives exhibit biological activity by inhibiting various kinases, such as Src kinase, RET kinase, FLT3 kinase, and PI3Kδ. [, , , , ]
Receptor Antagonism: Some derivatives have shown potent and selective antagonism towards specific receptors, like the adenosine A2A receptor. []
Applications
Anticancer Activity: Numerous pyrazolo[3,4-d]pyrimidine derivatives exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and liver cancer cells. [, ]
Antidiabetic Activity: Certain derivatives demonstrate α-glucosidase inhibitory activity, suggesting potential as antidiabetic agents. []
Anti-inflammatory Activity: Some compounds within this class have shown anti-inflammatory properties. []
Treatment of Movement Disorders: A2A receptor antagonists based on the pyrazolo[3,4-d]pyrimidine scaffold show potential for treating movement disorders like Parkinson's disease. []
Treatment of Respiratory Diseases: Some derivatives are being investigated for treating respiratory diseases like asthma and COPD. []
Compound Description: Compound 13an is a potent multikinase inhibitor with activity against Src, KDR, and kinases within the MAPK pathway. This compound shows potent anti-triple negative breast cancer (TNBC) activity in vitro and in vivo, exhibiting good pharmacokinetic properties and low toxicity. []
Compound Description: S29 acts as a cytoplasmic tyrosine kinase (c-SRC) inhibitor. Researchers investigated its potential as an anticancer agent, particularly for treating neuroblastoma. [, ]
Compound Description: This compound represents a functionally 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. Its synthesis involved nucleophilic substitution of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine with methylamine. []
Compound Description: This refers to a series of compounds explored as RET protein kinase inhibitors. Their design involved incorporating an extended hydrophobic side arm at the C3 position. []
Compound Description: CHMFL-FLT3-213 is a potent type II FLT3 kinase inhibitor. It demonstrates efficacy against FLT3-ITD mutants and associated oncogenic mutations, making it a potential drug candidate for FLT3-ITD-positive acute myeloid leukemia (AML). []
Compound Description: This compound features a fully delocalized system across its pyrazolo[3,4-d]pyrimidin-4-one moiety. The crystal structure reveals intermolecular hydrogen bonding interactions. []
Compound Description: This compound demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line with a half maximal inhibitory concentration (IC50) of 11 µM. []
Compound Description: This refers to a group of compounds where variations in the N4 substituent led to differences in their crystallization patterns. Hydrated and solvent-free forms were observed depending on the N4 group. []
Compound Description: Among a series of synthesized 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, compound 13a exhibited the highest antitumor activity against the MCF7 human breast adenocarcinoma cell line, with an IC50 in the micromolar range. []
Compound Description: Nucleoside 1, synthesized as a 2'-deoxyguanosine derivative, exhibits a rigid N-conformation in both solution and solid states, confirmed by NMR and X-ray analysis. []
Compound Description: bio-13-dAPPTP is a novel dATP analogue designed for labeling DNA probes. It can be efficiently incorporated into DNA probes through nick translation and demonstrates effective hybridization to complementary DNA targets. []
Compound Description: These are specific inhibitors of an engineered ATP analog-specific (AS) PKCδ, which utilizes N6-(benzyl)-ATP as a phosphate donor. They were found to bind to the AS PKCδ and prevent ATP binding. []
Compound Description: PP2 is a Src tyrosine kinase inhibitor. Studies have shown that it can attenuate renal fibrosis by disrupting the Na/K-ATPase/Src/ROS oxidant amplification loop. []
Compound Description: MDVN1003 is a dual inhibitor of Bruton's tyrosine kinase and phosphatidylinositol-3-kinase δ, showing potential as a therapeutic agent for B cell malignancies. It effectively reduces tumor growth in a B cell lymphoma xenograft model. []
Compound Description: This compound is a selective phosphatidylinositol 3-kinase-δ (PI3Kδ) inhibitor. Researchers have identified two crystalline forms of this compound and formulated them for inhalation. These formulations show promise for treating respiratory diseases like asthma and chronic obstructive pulmonary disease. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.